Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
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Description
The compound “Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate” has a linear formula of C10H8BrNO3 . Another related compound, “(3E)-3-[(5-Bromo-2-furyl)methylene]-5-methyl-2(3H)-furanone”, has a molecular formula of C10H7BrO3 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as “2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone” were obtained by the action of bromine on the corresponding quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For instance, “Ethyl (2Z)-3-(5-bromo-2-furyl)-2-methylacrylate” has a molecular formula of C10H11BrO3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate” has a molecular weight of 270.084 .Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. While an SDS for “Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate” was not found, an SDS for a related compound, “4-[(5-Bromo-2-furyl)methyl]morpholine”, provides safety measures such as washing off immediately with plenty of water in case of skin contact .
Properties
IUPAC Name |
ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O4/c1-2-14-9(13)8-11-7(12-16-8)5-3-4-6(10)15-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURUKHGHOQGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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